

Application Note: Heptadecanoic Acid-d3 for Robust Fatty Acid Profiling in Serum

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Compound of Interest

Compound Name: *Heptadecanoic acid-d3*

Cat. No.: *B10815317*

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Introduction

Quantitative analysis of fatty acids in serum is a critical tool in various fields of research, including drug development, clinical diagnostics, and nutritional science. The fatty acid profile can provide insights into metabolic diseases, cardiovascular health, and dietary intake. Accurate and precise quantification of fatty acids necessitates the use of an appropriate internal standard to correct for variations during sample preparation and analysis.

Heptadecanoic acid-d3 (C17:0-d3), a deuterated stable isotope of a non-endogenous odd-chain fatty acid, is an ideal internal standard for mass spectrometry-based fatty acid profiling in human serum. Its chemical and physical properties are nearly identical to the analytes of interest, ensuring it behaves similarly during extraction and derivatization, while its mass difference allows for clear differentiation by the mass spectrometer.

This application note provides detailed protocols for the use of **heptadecanoic acid-d3** as an internal standard for the quantification of fatty acids in serum by Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Method Performance

The use of **heptadecanoic acid-d3** as an internal standard in a validated stable isotope dilution GC-MS method provides high accuracy and precision. The following table summarizes

typical analytical performance characteristics for the quantification of various fatty acids in human serum.

Fatty Acid	Retention Time (min)	LOD (µg/mL)	LOQ (µg/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Myristic acid (C14:0)	12.5	0.1	0.3	3.5	5.2	95-105
Palmitic acid (C16:0)	14.2	0.2	0.6	2.8	4.5	97-103
Palmitoleic acid (C16:1)	14.4	0.1	0.4	4.1	6.0	94-106
Heptadecanoic acid (C17:0)	15.1	-	-	-	-	-
Stearic acid (C18:0)	16.0	0.2	0.7	3.1	4.8	96-104
Oleic acid (C18:1n9c)	16.2	0.3	0.9	2.5	4.2	98-102
Linoleic acid (C18:2n6c)	16.5	0.3	1.0	3.8	5.5	95-105
Arachidonic acid (C20:4n6)	18.2	0.1	0.3	4.5	6.8	93-107
Eicosapentaenoic acid (EPA, C20:5n3)	18.9	0.05	0.15	5.2	7.5	92-108
Docosahexaenoic acid	20.5	0.05	0.15	5.8	8.1	91-109

(DHA,
C22:6n3)

Data are representative and compiled from validated GC-MS methods for fatty acid analysis in serum.[1][2] LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on signal-to-noise ratios of 3 and 10, respectively. Precision is expressed as the coefficient of variation (%CV). Accuracy is presented as the percentage recovery of spiked standards.

Experimental Protocols

Materials and Reagents

- **Heptadecanoic acid-d3** (C17:0-d3) internal standard solution (e.g., 1 mg/mL in hexane)
- Human serum samples
- Chloroform, HPLC grade
- Methanol, HPLC grade
- Hexane, HPLC grade
- Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)
- Saturated sodium chloride (NaCl) solution
- Anhydrous sodium sulfate
- Fatty acid methyl ester (FAME) standard mix for calibration

Protocol 1: Total Fatty Acid Profiling in Serum by GC-MS

This protocol describes the analysis of total fatty acids, which includes those esterified in lipids such as triglycerides and phospholipids, as well as free fatty acids.

1. Sample Preparation and Lipid Extraction (Folch Method)[1]

- Thaw frozen serum samples at room temperature for 30 minutes.

- To a 2 mL glass vial, add 100 μ L of serum.
- Add 10 μ L of the **heptadecanoic acid-d3** internal standard solution.
- Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge at 2,500 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette and transfer to a clean glass tube.
- Dry the extracted lipids under a gentle stream of nitrogen at 40°C.

2. Derivatization to Fatty Acid Methyl Esters (FAMES)

- To the dried lipid extract, add 1 mL of 14% BF₃-methanol solution.
- Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
- Cool the tube to room temperature.
- Add 1 mL of hexane and 1 mL of saturated NaCl solution.
- Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.
- Carefully transfer the upper hexane layer containing the FAMES to a new glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer the final hexane extract to a GC-MS autosampler vial.

3. GC-MS Analysis^[1]

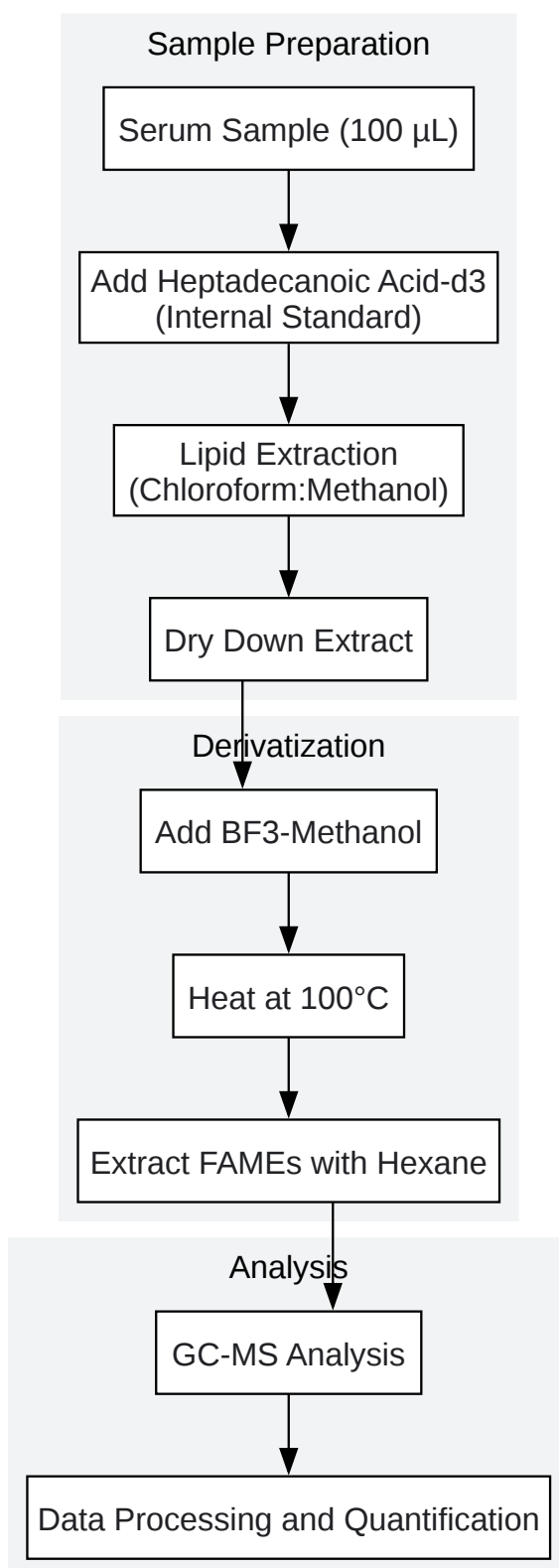
- Gas Chromatograph: Agilent 7890B GC or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent

- Column: SP-2560, 100 m x 0.25 mm ID, 0.20 μ m film thickness, or similar polar capillary column
- Injector Temperature: 250°C
- Injection Volume: 1 μ L (splitless mode)
- Oven Temperature Program:
 - Initial temperature: 140°C, hold for 5 minutes
 - Ramp 1: 4°C/minute to 240°C
 - Hold at 240°C for 20 minutes
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
- MSD Transfer Line Temperature: 240°C
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) for target fatty acids and **heptadecanoic acid-d3**.

Data Analysis and Quantification

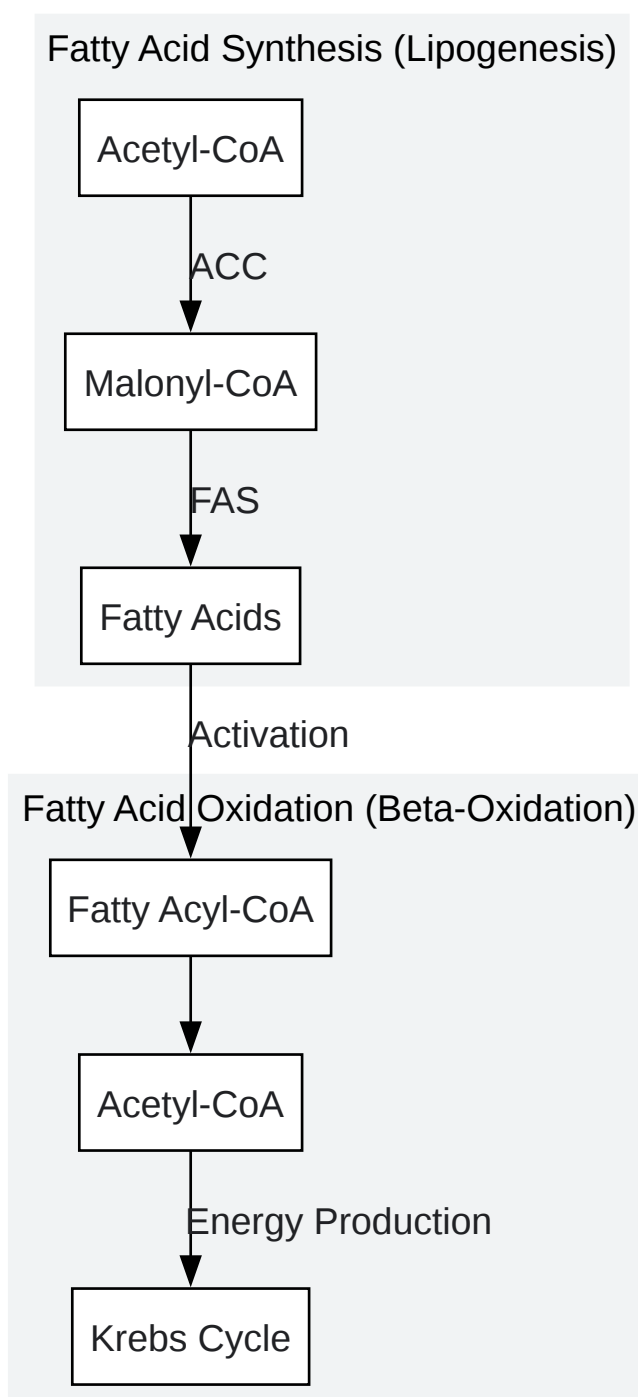
Quantification is performed by generating a calibration curve for each fatty acid using the FAME standard mix. The response of each analyte is normalized to the response of the **heptadecanoic acid-d3** internal standard. The concentration of each fatty acid in the serum sample is then calculated from its respective calibration curve.

Visualizations



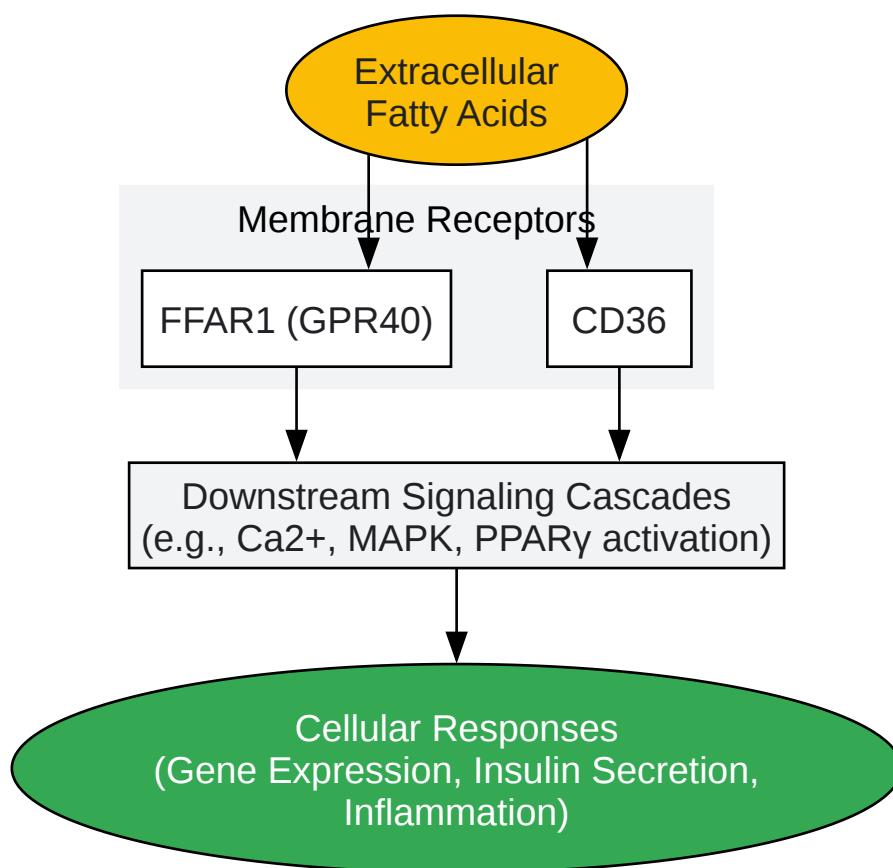
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Caption: Experimental workflow for serum fatty acid profiling.



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Caption: Overview of fatty acid metabolism pathways.



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Caption: Fatty acid signaling through membrane receptors.

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References

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- 2. Development and Validation of a LC-MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
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